molecular formula C7H14ClNO B13593284 O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride

Katalognummer: B13593284
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: APINYKZONOQEPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable substance in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol:

    Bicyclo[2.2.1]heptan-2-yl acetate: This compound has an acetate group instead of a hydroxylamine group.

Uniqueness

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride is unique due to its hydroxylamine group, which imparts distinct reactivity and functionality compared to other bicyclic compounds. This makes it a valuable reagent in various chemical and biological applications.

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

O-(2-bicyclo[2.2.1]heptanyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-9-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H

InChI-Schlüssel

APINYKZONOQEPQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2ON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.